2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide
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Overview
Description
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide is a synthetic organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the morpholine-4-carbonyl chloride: This can be achieved by reacting morpholine with thionyl chloride under reflux conditions.
Acylation of the phenyl group: The morpholine-4-carbonyl chloride is then reacted with 3-aminophenylprop-2-enamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and morpholine rings.
Reduction: Reduced amide to amine derivatives.
Substitution: Substituted amide derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors due to its amide linkage.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide linkage allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[3-(piperidine-4-carbonyl)phenyl]prop-2-enamide: Similar structure but with a piperidine ring instead of morpholine.
2-methyl-N-[3-(pyrrolidine-4-carbonyl)phenyl]prop-2-enamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in 2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide imparts unique properties, such as increased solubility in water and potential for specific interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11(2)14(18)16-13-5-3-4-12(10-13)15(19)17-6-8-20-9-7-17/h3-5,10H,1,6-9H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHPMFYBLKXQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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